

Unveiling the Thermal Profile of Disperse Blue 165:1: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse blue 165:1*

Cat. No.: *B8796714*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of the monoazo dye, **Disperse Blue 165:1** (C.I. 113357). Given the limited publicly available data specifically for **Disperse Blue 165:1**, this document also incorporates data from the closely related compound, Disperse Blue 165 (C.I. 11077), to provide a more complete understanding. It is crucial to note that while structurally similar, the thermal properties may differ. This guide is intended to serve as a foundational resource for researchers in material science, textile chemistry, and other fields where the thermal behavior of this dye is of interest.

Physicochemical Properties

A summary of the key physicochemical properties of **Disperse Blue 165:1** and its related compound, Disperse Blue 165, is presented in Table 1. This information is essential for understanding the fundamental characteristics of the dye.

Property	Disperse Blue 165:1	Disperse Blue 165
CAS Number	86836-00-2[1]	41642-51-7[2]
Molecular Formula	C ₂₄ H ₂₁ N ₇ O ₅ [1]	C ₂₀ H ₁₉ N ₇ O ₃ [2]
Molecular Weight	487.47 g/mol [1]	405.41 g/mol [2]
Appearance	Dark blue powder[1]	Dark blue powder[2]
Chemical Class	Single azo[1]	Single azo[3]

Thermal Stability and Degradation

The thermal stability of **Disperse Blue 165:1** is a critical parameter, particularly for its applications in high-temperature dyeing processes and its potential environmental fate. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for **Disperse Blue 165:1** are not readily available in the public domain, some thermal properties have been reported. Table 2 summarizes the available thermal data for both **Disperse Blue 165:1** and Disperse Blue 165.

Thermal Property	Disperse Blue 165:1	Disperse Blue 165
Boiling Point	698.9 °C at 760 mmHg[4]	691.2 °C at 760 mmHg[2]
Flash Point	376.5 °C[4]	371.8 °C[2]
Melting Point	Not available	257-259 °C[5]
Decomposition Temperature	No data available[4]	No data available

The azo bond (-N=N-) is often the most thermally labile part of azo dyes. Thermal degradation is expected to initiate with the cleavage of this bond, leading to the formation of various aromatic compounds. The specific degradation products and mechanism for **Disperse Blue 165:1** have not been detailed in available literature.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of **Disperse Blue 165:1**, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning

Calorimetry (DSC) are recommended. The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

Objective: To determine the decomposition temperature and mass loss profile of **Disperse Blue 165:1**.

Methodology:

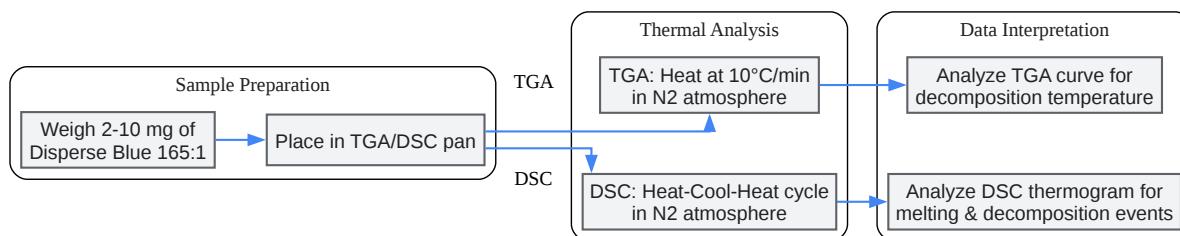
- **Sample Preparation:** Accurately weigh 5-10 mg of the **Disperse Blue 165:1** powder into a ceramic or platinum TGA pan.
- **Instrument Setup:**
 - Place the sample pan into the TGA furnace.
 - Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
- **Temperature Program:**
 - Equilibrate the sample at 30 °C.
 - Heat the sample from 30 °C to 800 °C at a linear heating rate of 10 °C/min.
- **Data Acquisition:** Continuously record the sample's weight as a function of temperature.
- **Data Analysis:**
 - Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

- The onset of decomposition is identified as the temperature at which significant mass loss begins.
- The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

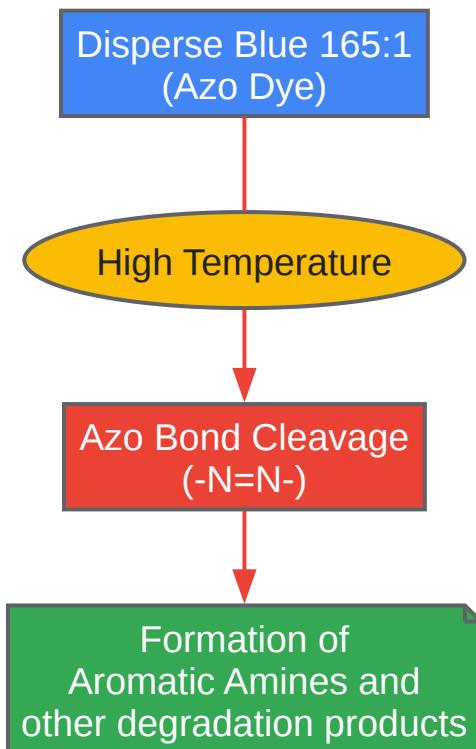
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can detect transitions such as melting, crystallization, and decomposition.

Objective: To identify thermal transitions such as melting and decomposition of **Disperse Blue 165:1** and to measure the enthalpy changes associated with these transitions.


Methodology:

- Sample Preparation: Accurately weigh 2-5 mg of the **Disperse Blue 165:1** powder into an aluminum DSC pan and hermetically seal it. Use an empty, sealed aluminum pan as a reference.
- Instrument Setup:
 - Place the sample and reference pans in the DSC cell.
 - Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
- Temperature Program: A heat-cool-heat cycle is often used to remove the sample's thermal history.
 - Heat from 30 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.
 - Cool from that temperature back to 30 °C at a rate of 10 °C/min.
 - Reheat from 30 °C to a higher temperature (e.g., 400 °C) at a rate of 10 °C/min to observe decomposition.

- Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
- Data Analysis:
 - Plot the heat flow on the y-axis against temperature on the x-axis.
 - Endothermic peaks (pointing down) typically represent melting, while exothermic peaks (pointing up) can indicate crystallization or decomposition.
 - The temperature at the peak of an endotherm is taken as the melting point. The onset of a large exothermic or endothermic event at higher temperatures can indicate decomposition.


Visualizations

To further elucidate the experimental process and potential degradation pathways, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermal Stability Analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. Disperse Blue 165 - Safety Data Sheet chemicalbook.com
- 3. Disperse blue 165 | 41642-51-7 | Benchchem benchchem.com
- 4. chemicalbook.com [chemicalbook.com]
- 5. chembk.com [chembk.com]
- To cite this document: BenchChem. [Unveiling the Thermal Profile of Disperse Blue 165:1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8796714#thermal-stability-and-degradation-of-disperse-blue-165-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com